5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid
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Overview
Description
5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid is a complex organic compound that features both carboxyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid typically involves the condensation of 5-carboxypentanoic acid with 2-hydroxybenzoic acid under specific reaction conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: Formation of 5-[(5-Carboxypentanoyl)amino]-2-ketobenzoic acid.
Reduction: Formation of 5-[(5-Hydroxypentanoyl)amino]-2-hydroxybenzoic acid.
Substitution: Formation of 5-[(5-Carboxypentanoyl)amino]-2-chlorobenzoic acid.
Scientific Research Applications
5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-[(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-valine: A tripeptide involved in penicillin biosynthesis.
5-Carboxy-2-pentenoyl-CoA: A compound involved in metabolic pathways.
Uniqueness
5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid is unique due to its specific structure that combines both carboxyl and hydroxyl functional groups, allowing it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
631869-20-0 |
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Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
5-(5-carboxypentanoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H15NO6/c15-10-6-5-8(7-9(10)13(19)20)14-11(16)3-1-2-4-12(17)18/h5-7,15H,1-4H2,(H,14,16)(H,17,18)(H,19,20) |
InChI Key |
PNNVLQOKAOZEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCCC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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